6-nitro-1-phenyl-1H-indazole
Description
Significance of the Indazole Nucleus in Contemporary Chemical Biology and Medicinal Chemistry Research
The indazole core is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. nih.govresearchgate.net These include anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties. researchgate.netbiotech-asia.org The significance of the indazole scaffold is underscored by the number of FDA-approved drugs that incorporate this moiety. rsc.orgbldpharm.comrsc.org For instance, pazopanib (B1684535) is a multi-kinase inhibitor used in cancer therapy, while benzydamine (B159093) is utilized as a non-steroidal anti-inflammatory drug (NSAID). nih.govrsc.org The ability of the indazole ring to be functionalized at various positions allows for the fine-tuning of its biological and physicochemical properties, making it an attractive template for drug design. longdom.orgnih.gov
The therapeutic potential of indazole derivatives spans a wide range of diseases. Researchers have explored their efficacy as anticancer agents, with some compounds showing potent activity against various cancer cell lines. rsc.orgrsc.orgresearchgate.net Furthermore, indazole-based compounds have been investigated for their potential in treating cardiovascular diseases, neurodegenerative disorders, and infectious diseases. nih.govtandfonline.com The structural diversity and broad biological activity of indazoles continue to make them a focal point of research in the quest for new and improved medicines. pnrjournal.comresearchgate.net
Table 1: Examples of FDA-Approved Drugs Containing the Indazole Scaffold
| Drug Name | Therapeutic Use |
| Pazopanib | Anticancer (Renal cell carcinoma, soft tissue sarcoma) nih.govrsc.org |
| Axitinib | Anticancer (Renal cell carcinoma) bldpharm.comrsc.org |
| Entrectinib | Anticancer (NTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer) bldpharm.comrsc.org |
| Granisetron | Antiemetic (Chemotherapy-induced nausea and vomiting) bldpharm.com |
| Bendazac | Anti-inflammatory nih.gov |
| Benzydamine | Anti-inflammatory, Analgesic nih.gov |
The Unique Role of Nitro-Substituted Indazoles as Subjects of Academic Inquiry
The introduction of a nitro group onto the indazole scaffold, creating nitroindazoles, significantly influences the electronic properties and reactivity of the molecule. arabjchem.org This substitution makes them valuable intermediates in organic synthesis and can also impart specific biological activities. scielo.brresearchgate.net The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring for nucleophilic substitution reactions. researchgate.net
Nitroindazoles have been studied for their potential as anticancer, antileishmanial, and antibacterial agents. tandfonline.comscielo.brmdpi.com The position of the nitro group on the indazole ring is crucial in determining its chemical behavior and biological effects. arabjchem.org For example, the reactivity and biological activity of 4- and 7-nitroindazoles can be influenced by steric interactions between the nitro group and adjacent substituents. arabjchem.org The study of nitroindazoles provides insights into structure-activity relationships and the role of electronic effects in biological systems. scielo.br
Overview of Research Trajectories for 6-Nitro-1-phenyl-1H-indazole and its Closely Related Analogs
Research concerning this compound and its analogs has followed several key trajectories. A primary focus has been on its synthesis and chemical transformations. For instance, microwave-assisted synthesis has been explored as an efficient and environmentally friendly method for its preparation. ajrconline.org The reduction of the nitro group to an amino group is a common and important transformation, yielding 6-amino-1-phenyl-1H-indazole, a versatile precursor for further derivatization. nih.govmdpi.com
Another significant area of investigation is the biological evaluation of these compounds. Derivatives of 6-nitro-1H-indazole have been synthesized and screened for various biological activities, including antibacterial, antifungal, antitubercular, and anti-inflammatory properties. scielo.br The exploration of these compounds as potential therapeutic agents continues to be an active area of research. researchgate.netnih.gov Furthermore, the unique structural features of these molecules make them interesting candidates for molecular modeling and computational studies to understand their interactions with biological targets. arabjchem.orgnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1-phenylindazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-16(18)12-7-6-10-9-14-15(13(10)8-12)11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJPMGSLYQKJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347032 | |
| Record name | 6-Nitro-1-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91178-59-5 | |
| Record name | 6-Nitro-1-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Conformational Analysis
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Dynamics
High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of indazole derivatives. It provides a wealth of information regarding the electronic distribution and connectivity within the molecule, which is crucial for distinguishing between constitutional isomers and understanding dynamic processes.
Elucidation of Regioisomeric Products (e.g., 1-substituted vs. 2-substituted indazoles)
The synthesis of N-substituted indazoles can often lead to the formation of two primary regioisomers: the 1-substituted (1H) and 2-substituted (2H) products. Distinguishing between these isomers is a critical step in characterization, for which NMR is particularly well-suited. The electronic environment, and thus the chemical shifts of the ring protons and carbons, differs significantly between the two isomers.
In 1-substituted indazoles, the N-1 nitrogen atom is part of the pyrazole (B372694) ring, and the benzene (B151609) ring retains a higher degree of aromatic character. researchgate.net Conversely, in 2-substituted indazoles, the N-2 nitrogen is substituted, which alters the electronic distribution, conferring a more aromatic character to the pyrazole ring. researchgate.net This fundamental difference is reflected in the ¹H and ¹³C NMR spectra. For instance, the chemical shift of the H-3 proton is a key diagnostic marker. Studies on related N-alkylated nitroindazoles have shown that the electron-withdrawing effect of the nitro group influences the chemical shifts of ring protons, allowing for clear differentiation. arpgweb.com
In the case of 6-nitro-1-phenyl-1H-indazole, the phenyl group at the N-1 position and the nitro group at the C-6 position deshield the protons of the indazole core. The proton H-7, being ortho to the nitro group, typically appears at a very low field. Similarly, the H-3 proton signal is a singlet that is sensitive to the substitution pattern. Comparison with data from analogous 1-aryl-5-nitro-1H-indazoles, where H-3 appears as a singlet downfield, supports the assignment of the N-1 substitution. mdpi.com Theoretical calculations, such as those using the Gauge-Invariant Atomic Orbital (GIAO) method, can further support experimental NMR data by predicting chemical shifts for different isomers, providing a robust basis for structural assignment. acs.orgnih.gov
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 3 | ~8.7 - 8.9 (s) | ~139 - 140 |
| 3a | - | ~140 - 141 |
| 4 | ~7.9 - 8.3 (d) | ~122 - 123 |
| 5 | ~8.3 (dd) | ~120 |
| 6 | - | ~143 (C-NO₂) |
| 7 | ~8.9 (d) | ~112 |
| Phenyl-C1' | - | ~138 - 139 |
| Phenyl-C2'/C6' | ~7.8 (d) | ~123 - 125 |
| Phenyl-C3'/C5' | ~7.6 (t) | ~130 |
| Phenyl-C4' | ~7.5 (t) | ~128 |
NMR-Based Mechanistic Studies of Reaction Pathways
NMR spectroscopy is not only a tool for final product characterization but also a powerful method for studying reaction mechanisms. By monitoring the reaction mixture over time, it is possible to identify intermediates, determine reaction kinetics, and understand the regioselectivity of a reaction. For example, in reactions involving NH-indazoles, such as alkylation or addition reactions, NMR can track the consumption of the starting material and the formation of 1-substituted versus 2-substituted products. acs.orgnih.gov
A study on the reaction of nitro-1H-indazoles with formaldehyde (B43269) demonstrated the utility of this approach. acs.orgnih.gov By acquiring NMR spectra at various time points, researchers were able to characterize the N-CH₂OH derivatives formed and confirm that the reaction proceeds preferentially at the N-1 position for 4-, 5-, and 6-nitro-1H-indazoles. nih.gov Such studies can elucidate whether a reaction is under thermodynamic or kinetic control, providing crucial information for optimizing synthetic procedures. The stability of the resulting isomers can be correlated with their relative energies, often supported by DFT calculations, which helps in explaining the observed product ratios. acs.org
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Analysis of Crystal Packing and Hydrogen Bonding Networks
The crystal structure of indazole derivatives is often governed by a combination of weak intermolecular forces, including hydrogen bonds, π-π stacking, and van der Waals interactions. Although a specific crystal structure for this compound is not detailed in the provided search results, analysis of closely related compounds like ethyl 2-(6-nitro-1H-indazol-1-yl)acetate and 3-(4-methylphenyl)-6-nitro-1H-indazole provides significant insight into the expected interactions. iucr.orgiucr.org
In the crystal lattice of these analogues, C—H⋯O hydrogen bonds are common, often involving the oxygen atoms of the nitro group and aromatic or aliphatic C-H donors. iucr.orgiucr.org These interactions can link molecules into chains, tapes, or more complex three-dimensional networks. iucr.orgresearchgate.net For instance, in ethyl 2-(6-nitro-1H-indazol-1-yl)acetate, the packing is directed by C—H⋯O hydrogen bonds and N—O⋯π interactions between the nitro groups and the aromatic rings. iucr.org Similarly, the structure of 3-(4-methylphenyl)-6-nitro-1H-indazole features N—H⋯O and C—H⋯O hydrogen bonds that form zigzag chains. iucr.org These chains are further connected by slipped π-stacking interactions, highlighting the importance of multiple cooperative forces in stabilizing the crystal structure. iucr.org
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n or similar |
| Intermolecular Interactions | C—H⋯O hydrogen bonds; N—O⋯π contacts |
| Typical H-Bond Geometry (D-H···A) | C8—H8A···O5 |
| D···A Distance (Å) | ~3.2 - 3.5 |
| D-H···A Angle (°) | ~140 - 160 |
Conformational Analysis in the Solid State
X-ray crystallography provides precise data on the conformation of the molecule as it exists in the crystal lattice. For this compound, key conformational features would include the planarity of the indazole ring system and the relative orientations of the phenyl and nitro substituents.
In related structures, the bicyclic indazole ring system is typically planar or nearly planar. iucr.orgiucr.org The nitro group is often slightly twisted out of the plane of the benzene ring to which it is attached, with dihedral angles reported in the range of 3–12°. iucr.orgresearchgate.net The most significant conformational variable is the torsion angle between the plane of the indazole ring and the plane of the N-1 phenyl substituent. In 3-(4-methylphenyl)-6-nitro-1H-indazole, this angle is approximately 31°. iucr.org This twisted conformation is a result of steric hindrance between the ortho protons of the phenyl ring and the H-7 proton of the indazole core, balanced against the electronic effects of π-system conjugation. The presence of multiple molecules in the asymmetric unit can sometimes reveal slight conformational polymorphism, where molecules adopt slightly different orientations due to local packing environments. iucr.org
Computational and Theoretical Investigations of 6 Nitro 1 Phenyl 1h Indazole
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in understanding the intrinsic properties of molecules. For 6-nitro-1-phenyl-1H-indazole, these methods have been employed to predict its electronic characteristics and reactivity, as well as to interpret experimental data like NMR spectra.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. arpgweb.com Studies on nitroindazole derivatives, including those with a nitro group at the 6-position, have utilized DFT to calculate global quantum chemical parameters. arpgweb.comresearchgate.net These parameters help in understanding the reactivity of the compounds. arpgweb.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.govresearchgate.net The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity. nih.gov
DFT calculations, often performed at levels like B3LYP/6-311G(d,p), have been instrumental in establishing a link between the molecular structure of indazole derivatives and their reactivities. arpgweb.com These theoretical calculations can predict which atoms in the molecule are susceptible to nucleophilic or electrophilic attack through the analysis of Fukui functions and dual descriptors. arpgweb.com This information is vital for explaining the mechanisms of formation for various nitro derivatives. arpgweb.com The presence of the electron-withdrawing nitro group significantly influences the electronic distribution within the indazole ring system, a feature that is well-captured by DFT studies. arpgweb.comresearchgate.net
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A smaller gap suggests higher reactivity. |
| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a stable system. | Related to electronegativity. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | A larger value indicates higher stability. |
| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. | Quantifies the electrophilic nature of a molecule. |
Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Parameters
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. sci-hub.senih.gov This theoretical tool has been successfully applied to indazole derivatives to support experimental NMR data. acs.org GIAO calculations, often performed at the B3LYP/6-311++G(d,p) level, provide absolute shieldings which can be converted to chemical shifts (δ ppm) in solution using empirical equations. acs.org This has been particularly useful for characterizing 1-substituted and 2-substituted indazole isomers for the first time by multinuclear NMR. acs.org
For complex molecules, GIAO calculations can help in the assignment of 1H, 13C, and 15N NMR signals. acs.org The method has proven to yield excellent results, especially when heavy atoms are not directly attached to the carbon atoms. acs.org The correlation between calculated and experimental NMR data provides a strong validation for the proposed molecular structures and their electronic environments. nih.gov For instance, in studies of N-CHF2 derivatives of pyrazole (B372694) systems, GIAO/B3LYP/6-311++G(d,f) calculated 19F chemical shifts showed satisfactory agreement with experimental data. semanticscholar.org
Molecular Electrostatic Potential (MEP) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govrsc.org The MEP surface is mapped onto the molecule's electron density, with different colors representing varying electrostatic potential values. rsc.org Typically, red regions indicate negative electrostatic potential, corresponding to sites prone to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. rsc.org
For indazole derivatives, MEP analysis, often performed using DFT with a basis set like B3LYP/6-31G(d,p), highlights the distinct electrical characteristics of the molecules. rsc.orgrsc.org It provides a visual representation of the charge distribution and is particularly useful for understanding hydrogen bonding and other non-covalent interactions. rsc.orgeurjchem.com The analysis can reveal how the presence and position of substituents, such as the nitro group in this compound, influence the electrostatic potential across the molecule, thereby guiding predictions about its chemical behavior. rsc.org
Molecular Modeling and Simulation Studies
Molecular modeling and simulation techniques are essential for understanding how a molecule like this compound interacts with biological macromolecules. These methods are crucial in the field of drug discovery and design.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is widely used to understand ligand-target interactions and to screen for potential drug candidates. longdom.org For indazole derivatives, molecular docking studies have been performed to investigate their binding modes with various protein targets. nih.govrsc.orgnih.gov For example, derivatives of 3-chloro-6-nitro-1H-indazole have been docked into the active site of Leishmania infantum trypanothione (B104310) reductase (TryR) to predict their binding modes as potential antileishmanial agents. nih.gov
The results of docking studies typically provide a binding energy score, which indicates the strength of the interaction, and a detailed view of the interactions between the ligand and the amino acid residues in the protein's active site. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. worldscientific.com Software like AutoDock is commonly used for these simulations. nih.govrsc.org The insights gained from molecular docking can guide the synthesis of new derivatives with improved binding affinities and biological activities. nih.gov
| Aspect | Description |
| Protein Target | The specific biological macromolecule (e.g., enzyme, receptor) whose interaction with the ligand is being studied. |
| Ligand | The small molecule (e.g., this compound derivative) whose binding is being investigated. |
| Binding Site | The specific region on the protein where the ligand is predicted to bind. |
| Binding Energy | A calculated value that estimates the affinity of the ligand for the protein. Lower values typically indicate stronger binding. |
| Intermolecular Interactions | The specific types of non-covalent bonds formed between the ligand and the protein, such as hydrogen bonds and hydrophobic contacts. |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Behavior
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. worldscientific.com Following molecular docking, MD simulations can be performed to assess the stability of the predicted binding pose over a period of time in a simulated biological environment. nih.gov
For instance, an MD simulation of a complex between a 3-chloro-6-nitro-1H-indazole derivative and the TryR enzyme demonstrated that the complex remained in a good equilibrium with a structural deviation of approximately 1–3 Å. nih.gov This indicates a stable binding. The root-mean-square deviation (RMSD) of the complex over the simulation time is a key parameter used to evaluate stability. nih.gov Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energies, which provide a more accurate estimation of the binding affinity than docking scores alone. nih.gov These simulations offer a dynamic picture of the ligand-protein interaction, revealing the flexibility of both the ligand and the protein and the persistence of key interactions over time. nih.gov
MM/GBSA Binding Free Energy Calculations
The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to a biological target. acs.org This approach provides valuable insights into the stability of protein-ligand complexes and the nature of the intermolecular forces driving the binding event.
| Energy Component | Value (kcal/mol) | Contribution to Binding |
|---|---|---|
| Van der Waals Energy | Dominant | Favorable |
| Electrostatic Energy | Dominant | Favorable |
| Non-Polar Solvation Energy | Contributing | Favorable |
| Polar Solvation Energy | Non-contributing | Unfavorable |
| Total Binding Free Energy (ΔG_bind) | -40.02 | Highly Favorable |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are computational methodologies central to modern drug discovery. nih.gov They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. For the indazole scaffold, including nitro-substituted derivatives, QSAR has been instrumental in identifying key structural features that govern their therapeutic effects, thereby guiding the rational design of more potent agents. longdom.orglongdom.orgresearchgate.net
Predictive QSAR models are crucial for estimating the biological activity of novel compounds before their synthesis, saving time and resources. Several robust QSAR models have been developed for various series of indazole derivatives.
In a significant study focusing on the anticancer potential of indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors, both 2D and 3D QSAR models were developed using a large dataset of 109 compounds. researchgate.netresearchgate.net The best 2D-QSAR model, generated through Multiple Linear Regression (MLR), demonstrated excellent predictive accuracy with a high correlation coefficient (r²) of 0.9512. longdom.orglongdom.orgresearchgate.net Its reliability was further confirmed by strong internal (q² = 0.8998) and external (pred_r² = 0.8661) validation coefficients. researchgate.net A 3D-QSAR model for the same dataset also showed high predictive power, with an internal cross-validation regression coefficient (q²) of 0.9132. researchgate.net
Similarly, a QSAR model was developed for indazole compounds acting as inhibitors of SAH/MTAN-mediated quorum sensing in microorganisms. nih.gov This model successfully explained 85.2% of the variance in inhibitory activity and had an external predictability of 68.5%, demonstrating its utility in predicting the anti-quorum sensing potential of new indazole analogs. nih.gov
| QSAR Model Target | Model Type | Correlation Coefficient (r²) | Internal Validation (q²) | External Validation (pred_r²) |
|---|---|---|---|---|
| TTK Inhibition (Anticancer) | 2D-QSAR (MLR) | 0.9512 | 0.8998 | 0.8661 |
| TTK Inhibition (Anticancer) | 3D-QSAR (kNN) | - | 0.9132 | - |
| SAH/MTAN Inhibition (Quorum Sensing) | 2D/3D QSAR (GA-MLR) | 0.852 (explains variance) | 0.781 (predicts variance) | 0.685 |
A primary outcome of QSAR modeling is the identification of specific molecular descriptors that significantly influence the biological activity of the compounds. These descriptors represent physicochemical properties, such as electronic, steric, and lipophilic characteristics.
For indazole compounds inhibiting SAH/MTAN-mediated quorum sensing, a QSAR study identified five crucial descriptors responsible for their biological activity. nih.gov These descriptors encompass a range of properties from 2D and 3D structural representations, highlighting the complex nature of the structure-activity relationship. nih.gov The study emphasized that parameters related to atomic properties, molecular shape, and electronic distribution are critical for inhibitory action. nih.gov In other QSAR analyses of indazole derivatives, physicochemical and alignment-independent descriptors were found to be essential for the predictive power of the models. longdom.org Furthermore, studies on related heterocyclic compounds containing the indazole moiety have pointed to lipophilicity being a key driver of improved biological activity. nih.gov
| Descriptor | Descriptor Class (General) | Significance |
|---|---|---|
| AATS1v | 2D Autocorrelation / Weighted Atomic Properties | Crucially influences inhibitory activity. |
| RDF55m | Radial Distribution Function / 3D Molecular Representation | Crucially influences inhibitory activity. |
| E1s | 3D-MoRSE / 3D Molecular Representation | Crucially influences inhibitory activity. |
| ATSC3s | 2D Autocorrelation / Centered Atomic Properties | Crucially influences inhibitory activity. |
| AATSC7s | 2D Autocorrelation / Centered Atomic Properties | Crucially influences inhibitory activity. |
Mechanistic Biological Activity and Target Engagement Studies
Inhibition of Indoleamine 2,3-Dioxygenase (IDO) Pathways
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune suppression by catalyzing the first and rate-limiting step of tryptophan catabolism along the kynurenine (B1673888) pathway. rsc.orgnih.gov The depletion of tryptophan and the accumulation of its metabolites inhibit T-cell proliferation and induce their apoptosis, thereby contributing to an immunosuppressive tumor microenvironment. rsc.org
The indazole scaffold is a bioisostere of the indole (B1671886) ring found in tryptophan, making it a suitable framework for designing IDO1 inhibitors. rsc.org Studies on related 6-substituted aminoindazole derivatives have shown that these compounds can effectively inhibit IDO1. rsc.org For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM and significantly suppressed IDO1 protein expression. rsc.org Docking studies of these derivatives revealed key interactions within the IDO1 active site. The N2 of the indazole ring forms a hydrogen bond with Ser167, while the 6-amino group interacts with the heme's 7-propionate. rsc.org Although direct studies on 6-nitro-1-phenyl-1H-indazole's IDO1 inhibitory mechanism are not detailed, the established activity of structurally similar indazoles suggests a competitive inhibition mechanism by mimicking the natural substrate, tryptophan. rsc.orgnih.gov
Antileishmanial Activity via Trypanothione (B104310) Reductase (TryR) Inhibition
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. nih.gov A key enzyme in the parasite's defense against oxidative stress is Trypanothione Reductase (TryR), making it a validated drug target. nih.govnih.gov Derivatives of 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity. nih.gov
Molecular docking studies have been instrumental in elucidating the binding mode of these compounds to Leishmania infantum TryR. nih.gov These studies indicate that the indazole derivatives bind stably within the active site of TryR, engaging in both hydrophobic and hydrophilic interactions. nih.govnih.gov Molecular dynamics simulations further support the stability of the enzyme-inhibitor complex. nih.gov Although the specific inhibitory constants for this compound are not provided, the research on its chloro-derivatives strongly suggests that the 6-nitro-1H-indazole scaffold is a promising lead for the development of novel TryR inhibitors. nih.govnih.gov
Modulation of Kinase Activity (e.g., FGFR, EGFR, TTK, Pim kinases)
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. mdpi.com The indazole nucleus is a privileged scaffold in the design of kinase inhibitors. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Several 1H-indazole derivatives have been identified as potent inhibitors of FGFRs. nih.govresearchgate.net For example, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed an IC50 of 15.0 nM against FGFR1. nih.gov Further optimization led to a derivative with an IC50 of 2.9 nM. nih.gov Another series based on a 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole core also yielded potent FGFR1 inhibitors. nih.gov
Epidermal Growth Factor Receptor (EGFR): Indazole-based compounds have been designed as EGFR kinase inhibitors. One study reported a 1H-indazole derivative with IC50 values of 5.3 nM and 8.3 nM against EGFR T790M and wild-type EGFR, respectively. nih.gov
While direct data on this compound is limited, the extensive research on other indazole derivatives highlights the potential of this scaffold to be adapted for potent and selective kinase inhibition. The general mechanism involves competitive binding to the ATP-binding pocket of the kinase. researchgate.net
Inhibition of S-Adenosyl Homocysteine/Methylthioadenosine (SAH/MTA) Nucleosidase
S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase (also known as Pfs) is an enzyme involved in bacterial quorum sensing and metabolic pathways, making it a target for antimicrobial drug development. acs.orgresearchgate.net Structure-based design has led to the development of indazole-containing inhibitors of this enzyme. acs.orgresearchgate.net
Research has demonstrated that using a 5-aminoindazole (B92378) core can yield low nanomolar inhibitors with broad-spectrum antimicrobial activity. acs.org While specific studies on this compound as an SAH/MTA nucleosidase inhibitor are not available, the success of other indazole derivatives suggests that this compound could potentially act through a similar mechanism of inhibiting this key bacterial enzyme. acs.orgresearchgate.net
In Vitro Antiproliferative Mechanisms in Cancer Cell Lines
The antiproliferative activity of indazole derivatives has been evaluated against a variety of cancer cell lines. mdpi.comnih.govnih.gov
Derivatives of 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole have shown notable activity against the NCI-H460 lung carcinoma cell line, with IC50 values in the low micromolar range (5–15 μM). mdpi.com Another study on 6-substituted aminoindazole derivatives reported potent antiproliferative effects in several cancer cell lines, including HCT116 (colon), A549 (lung), SK-HEP-1 (liver), SNU-638 (gastric), and MDA-MB-231 (breast). rsc.org One of the most active compounds, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, exhibited an IC50 of 0.4 ± 0.3 μM in HCT116 cells. rsc.org The mechanism of action for this compound was linked to G2/M cell cycle arrest. rsc.org
Novel N-phenylindazole based diarylureas have also demonstrated good potency with IC50 values ranging from 0.4–50 μM in various cancer cell lines. nih.gov These findings underscore the potential of the this compound scaffold as a basis for developing new anticancer agents that act through cell cycle inhibition.
Table 1: In Vitro Antiproliferative Activity of Indazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (μM) | Reference |
| 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles | NCI-H460 (Lung) | 5–15 | mdpi.com |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colon) | 0.4 ± 0.3 | rsc.org |
| N-phenylindazole based diarylureas | Various | 0.4–50 | nih.gov |
Antimicrobial and Antitubercular Mechanisms (in vitro)
The indazole nucleus is present in compounds with a broad range of antimicrobial activities. nih.govscielo.br Derivatives of 6-nitro-1H-indazole have been specifically investigated for their antibacterial and antitubercular properties. scielo.br
A series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized and screened for in vitro antibacterial activity against various microorganisms. scielo.br Additionally, some 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown activity against Neisseria gonorrhoeae, with MIC values of 62.5 and 250 μg/mL. mdpi.com
In the context of tuberculosis, a pyrazole (B372694) derivative, NSC 18725, which shares structural similarities with indazoles, was found to be a potent inhibitor of Mycobacterium tuberculosis growth, with an MIC99 of 0.3125 μM. nih.gov This compound was shown to induce autophagy in infected host cells. nih.gov While direct mechanistic studies on this compound are needed, the existing data on related compounds suggest potential mechanisms involving the inhibition of essential bacterial enzymes or the modulation of host immune responses. mdpi.comscielo.brnih.gov
Anti-inflammatory and Antioxidant Mechanistic Investigations
Indazole derivatives have been investigated for their anti-inflammatory and antioxidant properties. nih.gov The anti-inflammatory effects are thought to be mediated through the inhibition of cyclooxygenase-2 (COX-2), cytokines, and free radicals. nih.gov
In vitro studies have demonstrated the antioxidant potential of 6-nitroindazole (B21905). nih.gov It has been shown to inhibit lipid peroxidation and scavenge free radicals. nih.gov For instance, at a concentration of 200 μg/ml, 6-nitroindazole inhibited lipid peroxidation by 78.75%. nih.gov It also exhibited the highest DPPH free radical scavenging activity among the tested indazoles, with a maximum inhibition of 51.26%. nih.gov Furthermore, 6-nitroindazole was effective in inhibiting nitrite (B80452) ion generation, showing a 69.5% inhibition at a concentration of 1 μg/ml. nih.gov These findings suggest that the antioxidant activity of this compound likely contributes to its potential anti-inflammatory effects by mitigating oxidative stress.
Table 2: In Vitro Antioxidant Activity of 6-Nitroindazole
| Assay | Concentration | % Inhibition | Reference |
| Lipid Peroxidation | 200 μg/ml | 78.75 | nih.gov |
| DPPH Radical Scavenging | - | 51.26 (max) | nih.gov |
| Nitrite Ion Generation | 1 μg/ml | 69.5 | nih.gov |
Interactions with Other Biological Targets (e.g., Phospholipases, Nitric Oxide Synthases)
While comprehensive studies detailing the interaction of this compound with a wide range of biological targets are not extensively documented in publicly available research, investigations into the broader class of nitroindazoles reveal significant engagement with certain enzymes, particularly nitric oxide synthases (NOS). The core 6-nitroindazole structure is a known inhibitor of NOS isoforms.
Research into the inhibitory effects of various indazole agents has provided specific data on the activity of 6-nitroindazole against different nitric oxide synthase isoforms. nih.gov In studies involving Ca(2+)-calmodulin (CaM)-dependent nitric oxide synthase isolated from bovine brain, 6-nitroindazole was found to reversibly inhibit the formation of citrulline with an IC50 value of 40 µM. nih.gov Furthermore, its effect on the interferon-gamma/lipopolysaccharide-inducible nitric oxide synthase (iNOS) from murine macrophages was also evaluated, demonstrating reversible inhibition of citrulline formation with an IC50 value of 56 µM. nih.gov
The proposed mechanism for this inhibition by indazoles suggests an interaction with the heme-iron component of nitric oxide synthase, which consequently obstructs the binding of oxygen. nih.gov It is important to note that these specific findings pertain to the 6-nitroindazole compound, and the presence of a phenyl group at the 1-position, as in this compound, could influence the binding affinity and selectivity for these targets. However, direct comparative data for the 1-phenyl derivative is not available in the reviewed literature.
No specific research findings detailing the interaction of this compound with phospholipases were identified in the reviewed scientific literature.
Table 1: Inhibitory Activity of 6-Nitroindazole against Nitric Oxide Synthase (NOS) Isoforms
The data presented below is for the related compound 6-nitroindazole and is provided for contextual understanding of the potential activity of the nitroindazole scaffold.
| Enzyme | Source | Activity Measured | IC50 Value | Citation |
| Ca(2+)-Calmodulin-Dependent Nitric Oxide Synthase | Bovine Brain | Inhibition of Citrulline Formation | 40 µM | nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Murine Macrophages | Inhibition of Citrulline Formation | 56 µM | nih.gov |
Structure Activity Relationship Sar and Structure Reactivity Relationship Srr Analyses
The biological and chemical behavior of 6-nitro-1-phenyl-1H-indazole is intricately linked to its molecular architecture. The following sections explore how specific structural modifications influence its activity.
Role of the Nitro Group at Position 6
The nitro group at the 6-position of the indazole ring is a critical determinant of the compound's biological activity. chemimpex.com This electron-withdrawing group significantly influences the electronic distribution within the indazole nucleus, which can, in turn, affect its interaction with biological targets. arpgweb.com For instance, the nitro group is known to be a key feature in compounds designed as selective inhibitors of nitric oxide synthase. chemimpex.com Its presence can enhance the efficacy of the molecule in various therapeutic applications, including the development of novel pharmaceuticals and agrochemicals. chemimpex.com The electron-withdrawing nature of the nitro group can also impact the reactivity of the indazole ring system, influencing the course of chemical reactions. arpgweb.com
Influence of the Phenyl Group at N1 and its Substitutions
The phenyl group attached to the N1 position of the indazole ring plays a crucial role in modulating the compound's biological profile. researchgate.net The nature and position of substituents on this phenyl ring can significantly alter the molecule's activity. For example, in a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones, the biological activity was found to vary with the substitution on the phenyl ring. scielo.br Compounds bearing a nitro group on the phenyl ring exhibited higher antibacterial, antifungal, and antitubercular activities compared to those with chloro or bromo substituents. scielo.br This suggests that electron-withdrawing groups on the N1-phenyl ring can enhance the biological response.
Effects of Additional Heterocyclic Annulation (e.g., Azetidinones, Triazoles, Isoxazolines)
The fusion of additional heterocyclic rings to the this compound core has been a fruitful strategy for developing new bioactive molecules. researchgate.netscielo.brnih.gov
Azetidinones: The incorporation of a 2-azetidinone (β-lactam) ring has been shown to impart significant biological properties. A series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones demonstrated notable antibacterial, antifungal, antitubercular, and anti-inflammatory activities. scielo.brscielo.brresearchgate.net The strained four-membered azetidinone ring is susceptible to nucleophilic cleavage, making these compounds valuable as synthetic intermediates for other biologically active molecules. scielo.br
Triazoles: The introduction of a 1,2,3-triazole moiety, often via "click chemistry," has led to the development of potent antileishmanial agents. nih.gov The 1,2,3-triazole ring is a recognized pharmacophore, and its combination with the 6-nitroindazole (B21905) scaffold has yielded compounds with significant inhibitory activity against Leishmania major. nih.govacs.org
Isoxazolines and Isoxazoles: The synthesis of isoxazoline (B3343090) and isoxazole (B147169) derivatives of 6-nitro-1H-indazole has also been explored. These compounds have shown promise as antileishmanial agents, with their activity being dependent on the specific Leishmania species. nih.govnih.govtaylorandfrancis.com The regiochemistry of the cycloaddition reaction used to form the isoxazoline or isoxazole ring is crucial in determining the final structure and, consequently, the biological activity. nih.gov
Correlation between Electron-Withdrawing/Donating Nature of Substituents and Biological Response
A clear correlation exists between the electronic properties of substituents on the this compound framework and the resulting biological activity. scielo.brresearchgate.net
In a study of azetidinone derivatives, compounds with electron-withdrawing groups (such as nitro) on the N1-phenyl ring displayed enhanced antimicrobial and antitubercular activities compared to those with other substituents. scielo.brresearchgate.net This indicates that the electron-withdrawing nature of the substituents plays a significant role in the biological efficacy of these compounds. researchgate.net Similarly, in a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives, the nature of the aniline (B41778) derivatives at the 3-position influenced the antioxidant potential. researchgate.net
Table 1: Impact of Substituents on the Biological Activity of this compound Derivatives
| Core Scaffold | Additional Heterocycle | Substituent on Phenyl Ring | Biological Activity | Reference |
|---|---|---|---|---|
| This compound | Azetidinone | Nitro | High antibacterial, antifungal, antitubercular | scielo.br |
| This compound | Azetidinone | Chloro, Bromo | Moderate antibacterial, antifungal, antitubercular | scielo.br |
| This compound | Triazole | - | Antileishmanial | nih.gov |
| This compound | Isoxazoline | - | Antileishmanial | nih.gov |
Regioselectivity and Stereoselectivity in Chemical Transformations
The regioselectivity and stereoselectivity of chemical reactions involving this compound are critical for the synthesis of specific isomers with desired biological activities.
In the synthesis of azetidinone derivatives, the reaction of Schiff bases with chloroacetyl chloride in the presence of triethylamine (B128534) leads to the formation of the β-lactam ring with specific stereochemistry, although the details of stereoselectivity were not explicitly discussed in the provided sources. scielo.br
The 1,3-dipolar cycloaddition reactions used to introduce triazole and isoxazoline rings exhibit regioselectivity. For instance, the reaction of an azide (B81097) with an alkyne can lead to the formation of 1,4- or 1,5-disubstituted triazoles. The use of a copper catalyst in "click chemistry" favors the formation of the 1,4-regioisomer. nih.gov Similarly, the cycloaddition of nitrile oxides to alkenes to form isoxazolines is also a regioselective process. nih.gov The regioselectivity of nucleophilic substitution in dinitroindazoles is influenced by the electronic effects of the pyrazole (B372694) ring. researchgate.net
Conformational Effects on Reactivity and Biological Recognition
The three-dimensional conformation of this compound and its derivatives plays a significant role in their reactivity and ability to bind to biological targets. The planarity of the indazole ring system and the torsion angle of the N1-phenyl group relative to the indazole plane are important conformational parameters. iucr.org
In the crystal structure of a 3-(4-methylphenyl)-6-nitro-1H-indazole derivative, the indazole moiety is nearly planar, and the phenyl ring is inclined with respect to this plane. iucr.org The nitro group is also slightly twisted out of the plane of the indazole ring. iucr.org These conformational features can influence how the molecule fits into the active site of an enzyme or receptor. Molecular docking studies of 3-chloro-6-nitro-1H-indazole derivatives with the Leishmania trypanothione (B104310) reductase enzyme have shown that the compounds can bind in a stable conformation, forming a network of hydrophobic and hydrophilic interactions. nih.gov The stability of this binding is crucial for the observed antileishmanial activity. nih.gov
Emerging Research Applications in Chemical Biology and Advanced Materials Excluding Clinical
Development of Chemical Probes for Biological Systems
While the broader class of indazole derivatives has been extensively explored for various biological activities, specific research into 6-nitro-1-phenyl-1H-indazole as a chemical probe is still a developing area. The inherent structural motifs of this compound, however, suggest its potential utility in this domain. The nitro group, being a known fluorophore quencher and an electrophilic center, can be exploited in the design of probes that signal through a change in fluorescence upon interaction with a biological target. For instance, the reduction of the nitro group to an amino group in specific biological environments could lead to a "turn-on" fluorescent response.
Furthermore, the N-phenyl group offers a site for further functionalization, allowing for the attachment of reporter groups, affinity tags, or reactive moieties to facilitate covalent labeling of biomolecules. The synthesis of derivatives, such as those containing amino groups from the reduction of the nitro functionality, opens pathways to a variety of fluorescent dyes and other reporter molecules. For example, the synthesis of 6-amino-1-phenyl-1H-indazol-4-amine has been documented, indicating that the nitro group is accessible for chemical modification. bldpharm.com
Although direct evidence of this compound being used as a chemical probe is not extensively reported in the current literature, the foundational knowledge of indazole chemistry and the reactivity of its substituents provide a strong basis for its future development in this area.
Potential as Building Blocks for Complex Supramolecular Structures
The assembly of complex supramolecular structures relies on specific and directional non-covalent interactions between molecular building blocks. The structure of this compound possesses several features that make it a candidate for designing such architectures. The planar indazole ring system can participate in π-π stacking interactions, a common organizing force in supramolecular chemistry.
The nitro group can act as a hydrogen bond acceptor, while the aromatic C-H bonds of both the indazole and phenyl rings can serve as weak hydrogen bond donors. The potential for these interactions is evident in the crystal structure of related compounds like 1-allyl-6-nitro-1H-indazole, where C-H···O hydrogen bonds contribute to the formation of extended tape-like motifs in the solid state. researchgate.net The dihedral angle between the fused ring system and the nitro group in this related structure is 11.34 (6)°, indicating a near coplanar arrangement that can facilitate intermolecular interactions. researchgate.net
While specific examples of complex supramolecular structures built from this compound are not prevalent in the literature, the fundamental structural characteristics suggest its utility as a tecton for crystal engineering and the design of functional materials based on self-assembly.
Applications in Material Science Research
The application of indazole derivatives in materials science is an expanding field, with a particular focus on their photophysical properties. While research specifically detailing the material science applications of this compound is limited, the broader family of N-substituted and nitro-substituted indazoles has shown promise.
N-substituted indazoles are noted for their useful photophysical properties and have been investigated for use in lighting technology and as fluorescent trackers in biochemical studies. researchgate.net The synthesis of tetraaryl indazoles via palladium-catalyzed benzannulation of pyrazoles has yielded novel fluorophores. nih.gov Furthermore, the functionalization of indazoles can lead to compounds with interesting luminescent properties. For instance, the synthesis of fluorescent compounds from 5-nitro-1H-indazole has been reported. researchgate.net
The presence of the nitro group in this compound can influence its electronic and photophysical properties, potentially leading to applications in nonlinear optics or as a component in charge-transfer materials. The synthesis of polycyclic fused heterocycles from 4,6-dinitro-1-phenyl-1H-indazole demonstrates that the core structure can be elaborated into larger, conjugated systems with potential for advanced material applications. researchgate.net However, more direct research is needed to fully elucidate the potential of this compound itself within the realm of materials science.
Future Research Directions and Open Questions
Exploration of Novel, Greener Synthetic Methodologies
The traditional synthesis of indazole derivatives often involves multi-step processes that may utilize harsh reagents, heavy metal catalysts, and volatile organic solvents, posing environmental and economic challenges. A significant future direction is the development of novel, more sustainable synthetic routes for 6-nitro-1-phenyl-1H-indazole. Research in this area should focus on methodologies that improve efficiency, reduce waste, and enhance safety.
Key areas for exploration include:
One-Pot Reactions: Designing cascade or domino reactions where multiple bond-forming events occur in a single reaction vessel can significantly reduce intermediate isolation steps, solvent usage, and waste generation. mdpi.com
Catalysis Innovation: Exploring earth-abundant metal catalysts (e.g., copper, iron) or even metal-free conditions to replace precious metal catalysts like palladium is a critical goal. nih.govorganic-chemistry.org For instance, copper-catalyzed one-pot syntheses have shown promise for other indazole heterocycles. mdpi.com
Alternative Energy Sources: The use of microwave irradiation and ultrasound-assisted synthesis can accelerate reaction times, improve yields, and often allow for the use of more environmentally benign solvents. researchgate.netresearchgate.net
Biocatalysis: A forward-looking approach involves the use of enzymes, such as nitroreductases, which can perform specific chemical transformations under mild, aqueous conditions. chemrxiv.org Developing an enzymatic route for the key cyclization step in indazole formation from 2-nitrobenzylamine derivatives represents a novel and highly green synthetic strategy. chemrxiv.org
| Approach | Principle | Potential Advantages for Indazole Synthesis | Reference |
|---|---|---|---|
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch. | Enhanced safety, improved reproducibility, and easier scalability. | researchgate.net |
| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to activate chemical reactions. | Reduced reaction times, increased yields, and use of eco-friendly media (e.g., EtOH-H2O). | researchgate.netresearchgate.net |
| Copper-Catalyzed Annulation | Utilizing copper catalysts for ring-forming reactions. | Avoids more toxic or expensive heavy metals; can enable novel bond formations. | mdpi.com |
| Biocatalysis (e.g., Nitroreductases) | Using enzymes to catalyze specific reaction steps. | High selectivity, mild reaction conditions (aqueous environment, room temperature), and minimal byproducts. | chemrxiv.org |
Advanced Computational Prediction of Reactivity and Target Selectivity
In silico methods are indispensable for modern drug discovery, offering a rapid and cost-effective means to predict molecular properties and guide experimental work. nih.gov For this compound, advanced computational modeling can provide profound insights into its chemical reactivity, metabolic fate, and selectivity towards biological targets.
Future computational studies should move beyond standard molecular docking to include more sophisticated techniques:
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods can model electronic rearrangements during ligand-protein binding or enzymatic reactions, providing a more accurate picture of interactions, particularly those involving the reactive nitro group.
Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of the ligand-protein complex over time, revealing conformational changes, key stable interactions, and the role of solvent molecules, which are often missed in static docking poses. mdpi.com
Free Energy Perturbation (FEP): FEP calculations can provide highly accurate predictions of binding affinities for a series of related analogs, allowing for the precise prioritization of derivatives for synthesis.
ADMET Prediction: Advanced machine learning models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, helping to identify potential liabilities early in the discovery process. researchgate.netbiotech-asia.org
| Computational Method | Objective | Application to this compound | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding pose and affinity of a ligand to a protein target. | Identify potential biological targets and elucidate key binding interactions. | jscimedcentral.comaabu.edu.joresearchgate.net |
| Molecular Dynamics (MD) Simulation | Simulate the movement of atoms and molecules over time. | Assess the stability of the ligand-protein complex and identify conformational changes. | mdpi.com |
| QM/MM | Combine quantum mechanics and classical molecular mechanics. | Model bond-making/breaking events and accurately describe electronic effects in the active site. | |
| ADMET Prediction | Predict pharmacokinetic and toxicity properties. | Early-stage filtering of compounds with poor drug-like properties. | researchgate.netbiotech-asia.org |
Discovery of Unexplored Mechanistic Biological Activities and Novel Target Identification
While nitro-containing compounds are often associated with mechanisms involving bioreduction and the generation of reactive oxygen species (ROS), the full spectrum of biological activities for this compound is likely yet to be discovered. mdpi.com Future research must aim to uncover novel mechanisms of action and identify specific molecular targets.
Promising research avenues include:
Phenotypic Screening: Unbiased screening in complex biological systems (e.g., various cancer cell lines, pathogens, or disease-relevant cellular models) can reveal unexpected therapeutic effects independent of preconceived targets.
Target Deconvolution: Once a phenotypic effect is observed, techniques such as activity-based protein profiling (ABPP), chemical proteomics, and genetic approaches (e.g., CRISPR/Cas9 screening) can be employed to identify the specific protein(s) that this compound interacts with.
Pathway Analysis: Investigating downstream cellular signaling pathways affected by the compound can provide clues about its mechanism. For instance, analyzing its effect on kinases, transcription factors, and metabolic pathways could reveal novel activities. The indazole scaffold is a core structure in many kinase inhibitors. nih.gov
Exploration of Nitro Group Bio-reduction: The role of the nitro group as a potential bio-activator warrants deeper investigation. Identifying the specific reductases involved and the resulting reactive species in different cellular contexts could explain cell-type specific activities.
Design and Synthesis of Next-Generation Derivatized Scaffolds with Enhanced Specificity
The indazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.govnbinno.com A crucial future direction is the rational design and synthesis of next-generation derivatives of this compound with improved potency and, critically, enhanced selectivity for a specific target. This involves systematic exploration of the structure-activity relationship (SAR). acs.orgnih.govknu.ac.kracs.org
Key strategies include:
Systematic Substituent Scanning: Synthesizing focused libraries of analogs by modifying substituents on the N1-phenyl ring and at other available positions (e.g., C3, C4, C5, C7) of the indazole core. nih.govscielo.brtandfonline.com
Structure-Based Design: Using high-resolution crystal structures or cryo-EM maps of the target protein, new derivatives can be designed to form specific, high-affinity interactions with the binding site, thereby increasing both potency and selectivity. nih.gov
Fragment-Based Drug Discovery (FBDD): Small molecular fragments can be identified that bind to the target, and these can then be grown or linked to build up a potent and selective ligand based on the this compound scaffold.
Bioisosteric Replacement: The nitro group, which can sometimes be associated with toxicity, could be replaced with other electron-withdrawing groups (e.g., cyano, sulfone) to modulate electronic properties and biological activity while potentially improving the safety profile. nih.gov
Integration of Artificial Intelligence and Machine Learning in Indazole Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets. Applying these technologies to indazole research can accelerate the discovery of novel compounds with desired properties.
Future applications include:
Predictive Modeling: Training ML models on existing SAR data from public and private databases of indazole derivatives to predict the biological activity of novel, virtual compounds. This allows for the in silico screening of millions of potential molecules, prioritizing the most promising candidates for synthesis. nih.govresearchgate.net
Generative Chemistry: Using generative AI models to design entirely new indazole-based scaffolds that are optimized for specific properties, such as high target affinity, low predicted toxicity, and synthetic feasibility.
Automated Synthesis Prediction: Employing AI to predict optimal synthetic routes, reaction conditions, and potential yields, which can streamline the chemical synthesis workflow.
Development of Indazole-Based Chemical Tools for Basic Scientific Discovery
Beyond its potential as a therapeutic agent, this compound can serve as a foundational scaffold for the development of chemical tools to probe biological systems. These tools are essential for validating drug targets and elucidating complex cellular pathways.
The development of such tools would involve:
Chemical Probes: Synthesizing derivatives that incorporate reporter tags (e.g., biotin (B1667282) for affinity purification, fluorescent dyes for imaging) or photo-affinity labels. These probes can be used to "fish" for binding partners from cell lysates or to visualize the subcellular localization of the target.
Target Engagement Assays: Developing assays that use these chemical tools to confirm that a drug candidate is binding to its intended target in living cells and to quantify the extent of this engagement.
"Bump-Hole" Analogs: Creating a modified version of the indazole compound and a complementary mutant of its target protein. This matched pair allows for highly specific investigation of the target's function without interference from other cellular components.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-nitro-1-phenyl-1H-indazole, and what factors influence yield optimization?
- Methodological Answer : The synthesis of 1-aryl-nitroindazoles typically involves condensation reactions between substituted benzaldehydes and hydrazine derivatives. For this compound, a plausible route includes copper-catalyzed intramolecular N-arylation of pre-functionalized nitroindazole precursors . Key factors affecting yield include:
- Reaction Solvent : Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.
- Catalyst Selection : Copper(I) iodide with chelating ligands (e.g., 1,10-phenanthroline) improves regioselectivity .
- Temperature Control : Reactions performed at 80–100°C minimize side-product formation.
- Substrate Purity : Ortho-nitrobenzaldehyde derivatives with electron-withdrawing groups (e.g., -NO₂) favor cyclization .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For nitroindazoles:
- Crystallization : Slow evaporation of dichloromethane/hexane mixtures yields diffraction-quality crystals .
- Data Collection : Using SHELXT software for space-group determination and SHELXL for refinement ensures accurate bond-length (mean σ ~0.002 Å) and angle measurements .
- Validation : R-factor values <0.05 and data-to-parameter ratios >15 confirm structural reliability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.5 ppm) and nitro-group deshielding effects .
- FT-IR : Confirm nitro (-NO₂) stretches at ~1520 cm⁻¹ and 1340 cm⁻¹ .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks with <5 ppm mass accuracy .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for nitroindazole derivatives?
- Methodological Answer : Contradictions in bioactivity data often arise from assay variability or structural impurities. Strategies include:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed cell lines, pH controls) .
- Purity Validation : Use HPLC-MS (>95% purity) to exclude confounding byproducts .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outlier results .
Q. What strategies are effective for regioselective functionalization of the indazole ring in this compound?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Electrophilic Aromatic Substitution (EAS) : Nitro groups direct electrophiles to the para position (C4 in indazole) .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C3 or C7 positions using Pd catalysts and arylboronic acids .
- Protecting Groups : Temporary Boc protection of the indazole NH improves selectivity during alkylation .
Q. How can computational modeling guide the design of novel this compound derivatives with enhanced properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts electron-density maps to identify reactive sites for functionalization .
- Molecular Docking : Screens derivatives against target proteins (e.g., kinases) to prioritize synthesis .
- QSAR Models : Correlates substituent effects (e.g., -CF₃, -CN) with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
